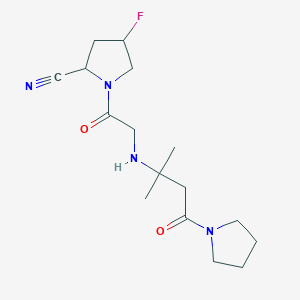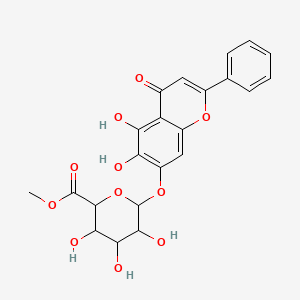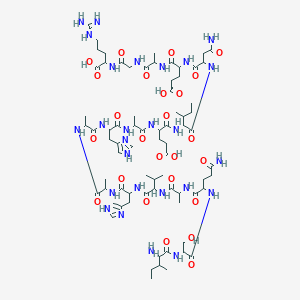
Ovalbumin peptide(323-339)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ovalbumin peptide (323-339) is a segment of the ovalbumin protein, which is the most abundant protein found in egg whites. This peptide encompasses an allergenic and antigenic epitope of the ovalbumin protein and is known for its ability to bind to the I-A(d) Major Histocompatibility Complex (MHC) class II protein . It has been extensively used in immunological studies to understand class II MHC-peptide binding and T-cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ovalbumin peptide (323-339) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for ovalbumin peptide (323-339) is ISQAVHAAHAEINEAGR .
Industrial Production Methods: Industrial production of ovalbumin peptide (323-339) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple synthesis cycles efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .
Chemical Reactions Analysis
Types of Reactions: Ovalbumin peptide (323-339) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in SPPS.
Oxidation: Can be induced using hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents like dithiothreitol (DTT).
Major Products Formed: The primary product is the ovalbumin peptide (323-339) itself. Secondary products may include truncated peptides or peptides with modified side chains due to side reactions.
Scientific Research Applications
Ovalbumin peptide (323-339) has a wide range of applications in scientific research:
Immunology: Used to study T-cell activation and MHC class II-peptide binding.
Allergy Research: Serves as a model antigen to investigate allergic responses such as asthma and food allergies.
Vaccine Development: Employed in the development of peptide-based vaccines to elicit specific immune responses.
Cell Biology: Utilized in Enzyme-Linked ImmunoSpot (ELISPOT) assays to quantify peptide-specific T-cell responses.
Mechanism of Action
Ovalbumin peptide (323-339) exerts its effects by binding to the I-A(d) MHC class II protein, which is then presented on the surface of antigen-presenting cells (APCs). This complex is recognized by CD4+ T cells, leading to their activation and proliferation . The peptide mediates 25-35% of the T-cell response to intact ovalbumin in isolated BALB/c mice .
Comparison with Similar Compounds
Ovalbumin peptide (257-264): An H-2Kb-restricted MHC class I epitope.
Ovalbumin peptide (325-336): Another segment of the ovalbumin protein that binds to MHC class II proteins.
Uniqueness: Ovalbumin peptide (323-339) is unique due to its specific binding to the I-A(d) MHC class II protein and its extensive use in studying T-cell activation and allergic responses. Unlike other peptides, it has been shown to mediate a significant portion of the T-cell response to ovalbumin .
Properties
Molecular Formula |
C74H120N26O25 |
|---|---|
Molecular Weight |
1773.9 g/mol |
IUPAC Name |
4-[2-[[2-[2-[2-[[2-[[2-[2-[[5-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-[[1-[[4-amino-1-[[1-[[1-[[2-[(4-carbamimidamido-1-carboxybutyl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82) |
InChI Key |
GSSMIHQEWAQUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)

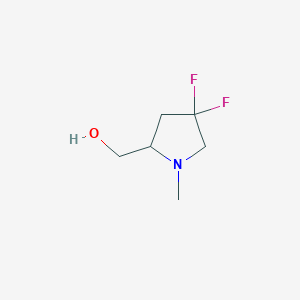
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13384219.png)
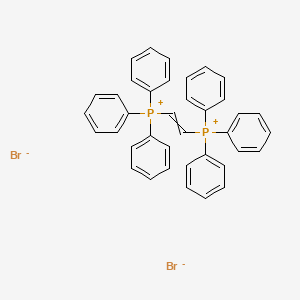
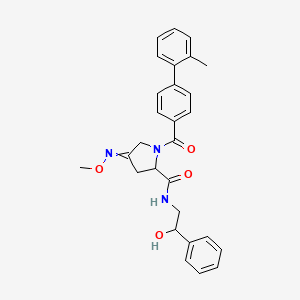
![4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B13384232.png)
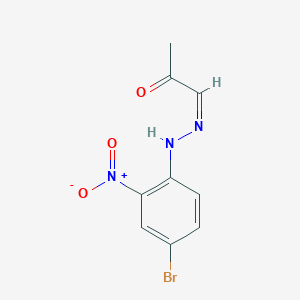
![[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid](/img/structure/B13384255.png)

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
![4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B13384268.png)
